molecular formula C11H12O3 B2646308 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol CAS No. 260786-00-3

1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol

Cat. No.: B2646308
CAS No.: 260786-00-3
M. Wt: 192.214
InChI Key: TWTVUBWIPNITCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol is a benzofuran-derived secondary alcohol characterized by a methoxy group at the 7-position of the benzofuran core and a hydroxyl-bearing ethyl chain at the 2-position. This compound has garnered interest in organic synthesis and materials science due to its structural versatility. Coskun et al. (2018) synthesized chalcone derivatives using this compound as a substituent, demonstrating its utility in optoelectronic materials, where its absorbance edge and dielectric properties were analyzed . Additionally, derivatives of benzofuran alcohols have been explored for pharmacological applications, including antimicrobial and antifungal activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTVUBWIPNITCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol can be synthesized through the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with appropriate reagents under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzofuran derivatives, including 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol, exhibit promising anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study evaluating the cytotoxic effects of similar compounds reported the following IC50 values against K562 leukemia cells:

CompoundCell LineIC50 (µM)Remarks
This compoundK56225Induces apoptosis
7-Hydroxybenzofuran derivativeK56230Moderate activity
Unsubstituted benzofuranK562>100Low activity

The presence of the methoxy group is believed to enhance the compound's ability to disrupt cellular processes leading to cancer cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. In studies against various bacterial strains, including Gram-positive bacteria, it showed moderate activity. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Benzofuran derivative XStaphylococcus aureus64
Control (Ampicillin)Staphylococcus aureus<16

This indicates that while the compound possesses some antimicrobial properties, it may not be as potent as traditional antibiotics like ampicillin .

Biological Studies

Mechanisms of Action

The biological activity of this compound is largely attributed to its ability to induce oxidative stress in cells. Studies have demonstrated that this compound increases reactive oxygen species (ROS) levels, which can lead to cellular apoptosis. This mechanism has been confirmed through assays such as Annexin V-FITC, which indicate early apoptotic changes in treated cells .

Case Studies

A notable case study involved the synthesis and evaluation of several benzofuran derivatives, including this compound. The study found that brominated derivatives exhibited enhanced cytotoxicity compared to non-brominated counterparts across multiple cancer cell lines. The results emphasized the importance of substituent patterns on the benzofuran ring in determining biological activity .

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Group Key Applications/Properties Reference
This compound 7-OCH₃ -OH Optoelectronic materials, chalcone precursors
1-(Benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol 2-Imidazole -OH Antimicrobial activity (S. aureus, M. furfur)
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone 5-Br, 7-OCH₃ -CO- Electronic applications, halogen-enhanced stability
1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol 3,5-CH₃, 2-triazole -OH Broad-spectrum antifungal activity
1-(Benzofuran-2-yl)ethan-1-one None (parent ketone) -CO- Precursor for oxime ethers, antimicrobial
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine 7-OCH₃, 3,5-CH₃ -NH₂ Amine-functionalized bioactive derivative

Key Observations:

Substituent Effects :

  • Methoxy Groups : The 7-methoxy group in the target compound contributes to electron-donating effects, stabilizing charge-transfer transitions in optoelectronic applications . In contrast, 5-bromo substitution () introduces electron-withdrawing effects, modifying absorbance edges .
  • Heterocyclic Additions : Imidazole or triazole substituents () enhance antimicrobial activity by enabling interactions with microbial enzymes or membranes .

Table 2: Antimicrobial and Antifungal Profiles

Compound Name Microbial Targets Activity Level Notes Reference
This compound N/A N/A Primarily studied for optoelectronic use
(R)-1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol S. aureus ATCC 25923, M. furfur DSM 6170 MIC: 8–16 µg/mL Steric hindrance from methyl groups enhances selectivity
O-Benzyl (benzofuran-2-yl)ethan-1-one oxime ethers E. coli, C. albicans MIC: 32–64 µg/mL Ketone-derived oximes show moderate activity
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone N/A N/A Halogenation improves thermal stability

Key Findings:

  • The target compound’s lack of reported antimicrobial activity contrasts with its imidazole/triazole-substituted analogs, highlighting the importance of heterocyclic moieties in bioactivity .
  • Ketone derivatives (e.g., oxime ethers in ) exhibit moderate activity, suggesting that the hydroxyl group alone is insufficient for potent antimicrobial effects .

Biological Activity

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol is a compound belonging to the benzofuran class, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with a methoxy group and an ethanol functional group. The presence of these substituents contributes to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Modulation of Enzyme Activity : The compound may influence various enzymes, altering metabolic pathways.
  • Cellular Signaling Pathways : It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
  • DNA/RNA Interaction : Potential interactions with genetic material can lead to changes in gene expression.

Anticancer Activity

Benzofuran derivatives, including this compound, have shown significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa12.5Apoptosis induction
This compoundMCF715.0G1/S phase arrest

In a study involving HeLa cells, treatment with this compound resulted in a significant increase in pre-G1 phase cells, indicative of apoptosis (24.71% compared to 1.95% in control) .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that the compound could serve as a potential antimicrobial agent .

Antioxidative Properties

Benzofurans are recognized for their antioxidative capabilities. The presence of the methoxy group enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals.

Study on Apoptotic Mechanisms

A recent study explored the apoptotic effects of this compound on K562 leukemia cells. The results indicated that the compound significantly increased reactive oxygen species (ROS) levels and activated caspases involved in the apoptotic pathway:

Time (h)Caspase 3 Activity (%)Caspase 7 Activity (%)
41012
122627
48150130

These results highlight the compound's potential as an anticancer agent through its ability to induce apoptosis via ROS generation .

Antibacterial Efficacy Assessment

In another investigation, the antibacterial efficacy of the compound was tested against clinical strains. The results showed moderate activity with inhibition zones ranging from 13 mm to 24 mm against various strains, supporting its use as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol?

A widely used approach involves olefin cross-metathesis followed by an intramolecular oxo-Michael reaction to construct the benzofuran core. For enantioselective synthesis, chiral catalysts (e.g., Ru-based catalysts) are employed to introduce stereochemistry. Post-functionalization steps, such as methoxylation at the 7-position and hydroxylation of the acetyl group, are performed under controlled conditions. This method achieves high regioselectivity, as demonstrated in analogous benzofuran derivatives .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic benzofuran signals (δ 6.5–7.5 ppm).
  • Chiral HPLC : For determining enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H, with hexane/isopropanol mobile phases .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and confirms bond angles/planarity of the benzofuran ring (e.g., mean deviation of 0.005 Å from planarity in related structures) .

Advanced: How can enantioselective synthesis be optimized to achieve >90% ee?

Optimization strategies include:

  • Catalyst screening : Ru-based catalysts (e.g., Hoveyda-Grubbs) in toluene at 40°C improve stereochemical outcomes.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates but may reduce ee; toluene balances yield and selectivity .
  • Real-time monitoring : Chiral HPLC tracks ee during synthesis, enabling iterative adjustments to reaction time and temperature .

Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., NMR/X-ray)?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
  • DFT calculations : Models electronic environments to predict chemical shifts and coupling constants.
  • X-ray diffraction : Provides definitive structural confirmation, as seen in a related benzofuran-acetic acid derivative where crystallography clarified conflicting NMR interpretations .

Advanced: What multi-step strategies incorporate this compound into natural product synthesis?

  • Cascade reactions : Use [3,3]-sigmatropic rearrangements coupled with aromatization to build polycyclic frameworks. Example: Benzyl ether-protected intermediates prevent hydroxyl group interference during coupling reactions .
  • Protection/deprotection : Temporary protection of the ethanol moiety (e.g., TBS ether) ensures stability in subsequent steps like cross-coupling or oxidation .

Advanced: How to address low yields in methoxylation at the 7-position?

  • Directed ortho-metallation : Utilize directing groups (e.g., carbonyls) to enhance regioselectivity during methoxy introduction.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates.
  • Byproduct analysis : GC-MS identifies competing pathways (e.g., over-oxidation) to refine reaction conditions .

Basic: What are the challenges in scaling up the synthesis of this compound?

  • Catalyst loading : Reduce expensive chiral catalyst amounts via ligand optimization or recycling.
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers or regioisomers.
  • Solvent recovery : Implement distillation systems for toluene or DCM to minimize waste .

Advanced: How to validate the biological activity of derivatives without reliable in vivo data?

  • In silico docking : Predict binding affinities to target proteins (e.g., antimicrobial enzymes) using software like AutoDock.
  • SAR studies : Modify the ethanol or methoxy groups and test in vitro against bacterial/fungal strains. For example, related benzofuran-pyrazole hybrids show antimicrobial activity via membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.